![molecular formula C21H20ClNO4S2 B2711726 Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 1223839-40-4](/img/structure/B2711726.png)

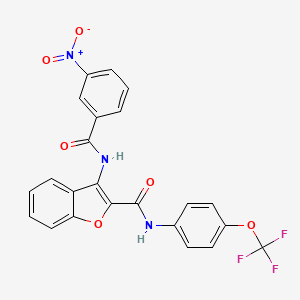

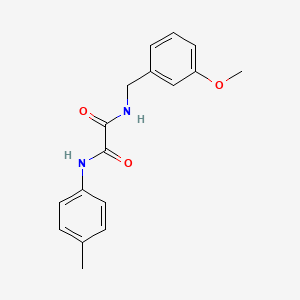

Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound. It contains several functional groups, including a sulfamoyl group, a thiophene ring, and a carboxylate ester .

Molecular Structure Analysis

The molecular formula of this compound is C21H20ClNO4S2, and its average mass is 449.971 Da . It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two phenyl rings, which are six-membered carbon rings. The sulfamoyl group (-SO2NH2) is attached to one of the phenyl rings, and the carboxylate ester is attached to the thiophene ring .Aplicaciones Científicas De Investigación

Organic Synthesis and Biological Activity

Synthesis of New Compounds with Biological Activities : A study utilized 3-Ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate as a starting material for synthesizing various derivatives with potential antimicrobial activities. These compounds showed antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Faty, Hussein, & Youssef, 2010).

Efficient Synthesis Techniques : Research on catalyzed domino reactions with thiophenols as starting materials showcases the efficiency of synthesizing sulfenylated chromones, indicating the utility of thiophene derivatives in facilitating organic synthesis under eco-friendly conditions (Zhong, Liu, Cao, & Wan, 2017).

Antibacterial Compound Synthesis : Another research direction involved the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, which were suitable as antibacterial agents. This underscores the thiophene derivative's role in creating new drugs to combat bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Material Science and Dyeing

- Application in Dyeing Polyester Fibres : Research into the synthesis of ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate for use in monoazo disperse dyes reveals the chemical's utility in textile industries. These dyes, applied to polyester fabrics, demonstrated good wash, perspiration, sublimation, and rub fastness ratings, albeit with poor photostability (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Peptide Synthesis

- Carboxy-Group Protection in Peptide Synthesis : The application of thiophene derivatives for carboxyl-group protection during peptide synthesis illustrates their importance in producing peptides with specific sequences and functionalities. This approach offers alternative methods for synthesizing peptides with high precision (Amaral, 1969).

Propiedades

IUPAC Name |

ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO4S2/c1-4-27-21(24)19-20(17(12-28-19)15-8-5-13(2)6-9-15)29(25,26)23-16-10-7-14(3)18(22)11-16/h5-12,23H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGONJGHSSMIHGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC(=C(C=C3)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2711648.png)

![1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2711653.png)

![N-[1-(5-Bromopyrimidin-2-yl)cyclobutyl]prop-2-enamide](/img/structure/B2711654.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2711662.png)

![5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B2711664.png)

![4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol](/img/structure/B2711665.png)